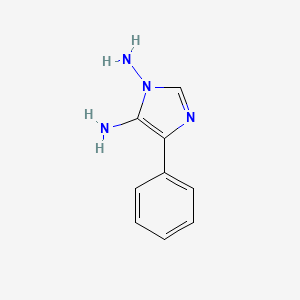

4-phenyl-1H-imidazole-1,5-diamine

Description

Significance of Imidazole (B134444) Heterocycles in Contemporary Chemical Science

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in modern chemical and medicinal science. bohrium.comproquest.comresearchgate.net Its unique structure, featuring both a hydrogen-bond-donating N-H group and a hydrogen-bond-accepting imine nitrogen, allows it to interact with a wide array of biological targets like enzymes and receptors. researchgate.netnih.gov This versatility makes the imidazole nucleus a "privileged scaffold" in drug discovery, frequently incorporated into the structure of natural products and synthetic molecules with significant therapeutic value. nih.govnih.gov

The imidazole moiety is a fundamental component of essential biological molecules, including the amino acid histidine, the neurotransmitter histamine, and the purine (B94841) bases of nucleic acids. sciencepublishinggroup.comtsijournals.com In medicinal chemistry, imidazole derivatives have been developed into a broad spectrum of therapeutic agents. sciencepublishinggroup.com These compounds exhibit diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. bohrium.comproquest.comnih.gov The stability of the imidazole ring, coupled with its capacity for functionalization at various positions, allows chemists to fine-tune the electronic and steric properties of the molecule to optimize its biological activity and pharmacokinetic profile. bohrium.comijsrtjournal.com

Historical Context of Imidazole Derivative Research Methodologies

The journey of imidazole chemistry began in 1858 when German chemist Heinrich Debus first synthesized the parent imidazole ring. ijsrtjournal.comnih.gov He achieved this by reacting glyoxal (B1671930) and formaldehyde (B43269) with ammonia (B1221849), a reaction now known as the Debus synthesis. tsijournals.comnih.govwikipedia.org While foundational, this method often resulted in low yields but is still utilized for creating certain C-substituted imidazoles. wikipedia.org

Over the past century and a half, numerous synthetic routes to the imidazole core have been developed, often categorized by the bonds formed during the ring's construction. wikipedia.orgnih.gov Well-established methods include:

Debus-Radziszewski Imidazole Synthesis: An enhancement of the original Debus method, this reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia, and is widely used for its versatility. proquest.comnih.gov

Wallach Synthesis: This method involves the reaction of an N,N'-disubstituted oxamide (B166460) with phosphorus pentachloride. nih.gov

van Leusen Imidazole Synthesis: A significant development utilizing tosylmethyl isocyanide (TosMIC) and an aldimine, this reaction has become a powerful tool for creating 1,4,5-trisubstituted imidazoles. nih.govmdpi.com

The evolution of these synthetic strategies has been driven by the increasing demand for structurally diverse imidazole derivatives for screening in drug discovery and materials science. researchgate.netrsc.org Modern approaches often focus on improving efficiency, yield, and environmental friendliness, for instance, through the use of ultrasound assistance or novel catalysts. nih.gov

Scope and Focus of Research on 4-phenyl-1H-imidazole-1,5-diamine

The specific compound, this compound, is a distinct molecule within the vast family of imidazole derivatives. However, a review of current scientific literature indicates that dedicated research focusing exclusively on this compound is limited. While its constituent parts—the phenyl group and the imidazole core—are subjects of extensive study, this compound itself does not appear in a significant number of published research articles or patents. uni.lu

Information available for this compound is primarily computational, derived from chemical databases. These sources provide predicted physicochemical properties based on its structure. The lack of extensive experimental data, such as detailed spectroscopic analysis or crystallographic studies, suggests that it may be a novel compound or a synthetic intermediate that has not yet been the subject of in-depth investigation.

Below is a table of its computed properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₄ | PubChem scbt.com |

| Molecular Weight | 174.20 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 174.09055 Da | PubChemLite uni.lu |

| InChIKey | TWDBUHTUNHGSRG-UHFFFAOYSA-N | PubChemLite uni.lu |

| Predicted XlogP | 1.1 | PubChemLite uni.lu |

| Predicted CCS ([M+H]⁺, Ų) | 134.8 | PubChemLite uni.luuni.lu |

CCS: Collision Cross Section

The focus of future research on this compound would likely involve its initial synthesis and characterization. Subsequent studies could then explore its potential in areas where other substituted imidazoles have shown promise, such as medicinal chemistry or materials science, leveraging the unique features imparted by its specific substitution pattern.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylimidazole-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-8(12-6-13(9)11)7-4-2-1-3-5-7/h1-6H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDBUHTUNHGSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(C=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Phenyl 1h Imidazole 1,5 Diamine

Established Synthetic Routes to Imidazole (B134444) Derivatives

While no specific routes to 4-phenyl-1H-imidazole-1,5-diamine are documented, the synthesis of substituted imidazoles typically relies on several foundational strategies.

Cyclization Reactions and Precursor Utilization

The formation of the imidazole ring is fundamentally a cyclization process. A common and historic approach involves the reaction of an α-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source, known as the Debus-Radziszewski synthesis. wikipedia.org For a 4-phenyl substituted imidazole, a logical precursor would be phenylglyoxal. However, to achieve the 1,5-diamino substitution, specialized amine sources such as diaminoguanidine (B1197381) or a derivative would theoretically be required, but such a specific reaction is not described in the retrieved literature.

Another established cyclization method involves the reaction of α-haloketones with amidines or formamide (B127407). nih.govgoogle.com For instance, α-bromoacetophenone can react with formamidine (B1211174) acetate (B1210297) to yield 4-phenylimidazole (B135205). google.com The introduction of two separate amino groups at the N1 and C5 positions would necessitate a more complex, multi-step cyclization strategy or highly specialized precursors that are not detailed in existing research. nih.govgoogle.com

Condensation Approaches

Condensation reactions are central to imidazole synthesis. The most prevalent is the multi-component condensation of a 1,2-diketone (like benzil), an aldehyde, and ammonium (B1175870) acetate, which typically yields 2,4,5-trisubstituted imidazoles. amazonaws.comasianpubs.org For example, the reaction of benzil, an aldehyde, and ammonium acetate is a standard method for producing 2,4,5-triphenyl-1H-imidazole. amazonaws.com The synthesis of 4,5-diphenyl-1H-imidazole-1,2-diamine has been reported, highlighting that diamino-substituted imidazoles can be formed, though the methodology is specific to the 1,2-diamine pattern and diphenyl substitution. No analogous condensation approach is documented for the 1,5-diamine regioisomer.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step and are widely used for synthesizing substituted imidazoles. bohrium.comrsc.org These reactions often involve the combination of an aldehyde, an amine source, and a carbonyl compound. bohrium.comnih.gov For example, four-component reactions of an aldehyde, benzil, a primary amine, and ammonium acetate can produce 1,2,4,5-tetrasubstituted imidazoles. bohrium.com While MCRs offer a versatile platform for creating diverse imidazole libraries, no specific MCR protocol has been published for the synthesis of this compound.

Regioselective Synthesis Protocols

Achieving specific substitution patterns (regioselectivity) is a key challenge in heterocyclic chemistry. Protocols have been developed for the regioselective synthesis of various disubstituted and trisubstituted imidazoles. rsc.org For instance, methods exist for the controlled synthesis of 1,4-disubstituted imidazoles. However, the simultaneous and regioselective installation of two amino groups at the N-1 and C-5 positions is a significant synthetic challenge. The literature on regioselective imidazole synthesis does not currently provide a pathway to the this compound structure.

Advanced Catalytic Systems in Imidazole Synthesis

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective reactions.

Transition Metal-Catalyzed Reactions

Transition metals are frequently employed to catalyze the formation of imidazoles. Catalysts based on copper, zinc, zirconium, and rhodium have been used in various MCRs and cyclization reactions to improve yields and control selectivity. bohrium.comnih.gov For example, zirconium(IV) chloride has been used to catalyze three-component reactions to form fused 5-aminoimidazo[1,2-a]imidazoles. nih.gov Copper-catalyzed MCRs have also been developed for synthesizing imidazole-based polymers. bohrium.com Despite the broad utility of these catalytic systems, no transition metal-catalyzed method has been specifically reported for the synthesis of this compound.

Organocatalysis and Metal-Free Conditions

The synthesis of imidazole derivatives, including structures related to this compound, has increasingly moved towards organocatalytic and metal-free conditions to enhance sustainability and reduce toxic residues. nih.gov These methods often provide high yields and operational simplicity. nih.govrsc.org

One notable metal-free approach involves the one-pot synthesis of tetrasubstituted imidazoles from arylmethylamines and 1,2-dicarbonyl compounds or benzoin. nih.gov This reaction, catalyzed by a small amount of acetic acid under aerobic conditions, proceeds with high efficiency, achieving yields of up to 95%. nih.gov The process is conducted under solvent-free conditions at elevated temperatures, highlighting its green chemistry credentials. nih.gov

Another strategy employs elemental sulfur to catalyze the reaction between ketones and amines, leading to the formation of tetrasubstituted imidazoles. rsc.org While some methods report the synthesis of N-1 benzyl, C-2/C-4 phenyl-substituted imidazoles, the yields can vary significantly. rsc.org Additionally, the use of excess potassium carbonate has been documented for the synthesis of a series of tetrasubstituted imidazoles. nih.gov These metal-free approaches offer a valuable alternative to traditional metal-catalyzed syntheses.

Green Chemistry Approaches (e.g., Deep Eutectic Solvents, Microwave-Assisted Synthesis)

Green chemistry principles are increasingly being integrated into the synthesis of imidazole derivatives, with a focus on using environmentally benign solvents and energy-efficient techniques. ias.ac.innih.gov Deep eutectic solvents (DESs) and microwave-assisted synthesis have emerged as prominent green chemistry tools. ias.ac.innih.gov

Deep eutectic solvents, which are mixtures of components that form a eutectic with a melting point lower than the individual components, offer a non-toxic and inexpensive alternative to traditional ionic liquids. ias.ac.in For instance, a mixture of an aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate in a DES can be heated to produce 1,4-dihydropyridines, a related heterocyclic system, with excellent yields. ias.ac.in A key advantage of DESs is their recyclability, with some solvents being reused up to five times with minimal loss of activity. ias.ac.in

Microwave-assisted synthesis has also proven to be a powerful tool for accelerating reaction times and improving yields in the synthesis of imidazole-containing compounds. nih.govnih.gov For example, the synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles was significantly enhanced under microwave irradiation, with reaction times dropping from hours to minutes and yields increasing. nih.gov In some multi-component reactions, microwave heating was essential for product formation, as conventional heating failed to yield the desired compound. nih.gov The synthesis of diversely functionalized imidazole-4-carboxylates has also been achieved through microwave-assisted 1,5-electrocyclization, offering a rapid and efficient one-pot procedure. nih.gov

Derivatization Strategies and Functionalization of the Imidazole Core

The imidazole core of this compound offers multiple sites for derivatization, allowing for the synthesis of a wide range of functionalized molecules with diverse properties.

Synthesis of N-Substituted Imidazole Derivatives

The nitrogen atoms of the imidazole ring are common targets for substitution, leading to a variety of N-substituted derivatives. A general approach involves the reaction of the imidazole nucleus with a suitable electrophile. For instance, reacting an imidazole with ethyl chloroacetate (B1199739) in the presence of a base like anhydrous potassium carbonate yields an imidazole ester. nih.gov This ester can then be further reacted with various amines to produce a series of N-substituted amide derivatives. nih.gov

Another method for N-1 alkylation involves the deprotonation of the imidazole with a strong base like sodium hydride, followed by treatment with an alkylating agent. nih.gov For example, 1-benzyl-5-phenyl-1H-imidazole can be synthesized from the corresponding N-trityl protected imidazole. nih.gov It has been observed that N-1 substitution can significantly impact the biological activity of imidazole derivatives, as confirmed in studies where N-1 substituted 4-phenyl-imidazole derivatives showed no inhibition of certain enzymes, highlighting the importance of the N-1 nitrogen for binding interactions. nih.gov

Substitution Reactions at Imidazole Ring Carbons

Functionalization at the carbon atoms of the imidazole ring is another key strategy for creating diverse derivatives. For instance, C-2 imidazole derivatives can be synthesized by first protecting the N-1 position with a trityl group, followed by lithiation and subsequent formylation to introduce an aldehyde group at the C-2 position. nih.gov This aldehyde can then be reduced to an alcohol or converted to a methylamine (B109427) via reductive amination. nih.gov

The synthesis of 2,4,5-trisubstituted imidazoles can be achieved through the condensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate under various conditions. nih.gov For example, using a fluorinated graphene oxide catalyst in ethanol (B145695) at room temperature provides an efficient route to these derivatives. nih.gov

Formation of Complex Hybrid Architectures

The imidazole scaffold serves as a versatile building block for the construction of more complex hybrid molecules, often by combining it with other heterocyclic rings. nih.govorganic-chemistry.org This approach can lead to compounds with enhanced or novel biological activities. nih.gov

A one-pot, four-component synthesis allows for the creation of 1,2,4-trisubstituted 1H-imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. organic-chemistry.org This method is efficient, environmentally friendly, and utilizes readily available starting materials to produce highly functionalized imidazoles in excellent yields. organic-chemistry.org

Furthermore, hybrid molecules incorporating both benzimidazole (B57391) and 1,2,3-triazole rings have been synthesized. nih.gov A microwave-assisted, copper(I)-catalyzed, three-component reaction of a phenylazide, propargyloxybenzaldehyde, and a 1,2-diaminobenzene provides a direct route to these complex structures. nih.gov This strategy of creating hybrid molecules is a promising avenue for developing compounds that can interact with multiple biological targets. nih.gov

Advanced Spectroscopic and Crystallographic Characterization Techniques

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about a molecule's structure, including the spatial coordinates of its atoms, the lengths and angles of its chemical bonds, and its conformational details. The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern.

Single-crystal X-ray diffraction is the gold standard for molecular structure elucidation. It allows for the unambiguous determination of the atomic arrangement within a crystal lattice.

A search of crystallographic databases and scientific literature did not yield any studies that have successfully crystallized and performed a single-crystal X-ray diffraction analysis on 4-phenyl-1H-imidazole-1,5-diamine. Consequently, there is no published crystal structure, and information regarding its space group, unit cell dimensions, and atomic coordinates is not available.

The precise measurement of bond lengths, bond angles, and dihedral (torsion) angles from X-ray diffraction data provides fundamental insights into the geometry and electronic structure of a molecule.

As no crystallographic data for this compound has been published, there are no experimentally determined values for its bond lengths, bond angles, or the dihedral angles that would describe the orientation of the phenyl group relative to the imidazole (B134444) ring.

Intermolecular interactions are the non-covalent forces between molecules that dictate how they arrange themselves in the solid state. These include hydrogen bonds, where a hydrogen atom is shared between two electronegative atoms, and π-π stacking, which involves attractive interactions between the electron clouds of aromatic rings.

Without a determined crystal structure, a detailed analysis of the specific intermolecular interactions governing the solid-state assembly of this compound cannot be conducted. It is plausible that the diamino and imidazole functionalities would participate in hydrogen bonding, and the phenyl ring could engage in π-π stacking, but experimental confirmation is lacking.

A definitive analysis of the crystal packing and supramolecular architecture of this compound is not possible due to the absence of a published crystal structure.

High-Resolution Spectroscopic Methodologies

Spectroscopic techniques are essential for confirming the chemical structure of a compound, providing information about its chemical environment, and verifying its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. ¹H (proton) NMR provides information about the number, type, and connectivity of hydrogen atoms in a molecule, while ¹³C NMR reveals details about the carbon skeleton.

A thorough search of scientific databases indicates that the ¹H NMR and ¹³C NMR spectra for this compound have not been published. Therefore, experimentally verified chemical shift data, coupling constants, and signal integrations are not available for this specific compound. While theoretical predictions can be made, they fall outside the scope of reporting established research findings.

Vibrational Spectroscopy: FT-IR and FT-Raman Studies

The FT-IR and FT-Raman spectra would be expected to exhibit distinct bands corresponding to the stretching and bending vibrations of C-H, N-H, C=C, C-N, and C-C bonds. The N-H stretching vibrations of the primary amine groups are anticipated to appear as two bands in the region of 3500-3300 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl ring are expected in the 3100-3000 cm⁻¹ range. The C=C stretching vibrations of the aromatic phenyl and imidazole rings would likely be observed between 1600 and 1450 cm⁻¹. Furthermore, C-N stretching vibrations are expected in the 1350-1000 cm⁻¹ region. Bending vibrations for these groups would appear at lower wavenumbers.

For comparison, studies on the related compound 4-phenylimidazole (B135205) have identified C-H stretching vibrations for the benzene (B151609) ring and the imidazole ring, as well as in-plane and out-of-plane C-H bending vibrations. uni.lu Another related structure, 4-(3-Fluorophenyl)-1H-imidazole, shows characteristic bands for C-C stretching of the phenyl and imidazole rings in its FT-IR and FT-Raman spectra. sigmaaldrich.com

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3500-3300 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-N | Stretching | 1350-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the presence of conjugated π systems in the phenyl and imidazole rings is expected to give rise to characteristic absorption bands.

Specific experimental UV-Vis data for this compound is not available. However, based on its structure, electronic transitions such as π → π* and n → π* are anticipated. The π → π* transitions, typically of high intensity, arise from the excitation of electrons in the aromatic rings. The n → π* transitions, which are generally weaker, involve the non-bonding electrons of the nitrogen atoms in the imidazole and amine groups. For a related compound, 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol, absorption bands in the UV-Vis region between 340-470 nm have been observed, with a peak at 406 nm attributed to π→π* transitions. nih.govresearchgate.net

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | Phenyl and Imidazole Rings | 200-400 |

| n → π | Imidazole and Amine Nitrogens | 250-600 |

Mass Spectrometry (MS) for Molecular Formula Validation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₉H₁₀N₄. mzcloud.org The predicted monoisotopic mass is 174.09055 Da. mzcloud.org

While experimental mass spectra for this specific compound are not available in the reviewed literature, predicted mass-to-charge ratios (m/z) for various adducts have been calculated. These theoretical values are crucial for identifying the compound in mass spectrometry analyses.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 175.09783 |

| [M+Na]⁺ | 197.07977 |

| [M-H]⁻ | 173.08327 |

| [M+NH₄]⁺ | 192.12437 |

| [M+K]⁺ | 213.05371 |

| [M+H-H₂O]⁺ | 157.08781 |

| [M+HCOO]⁻ | 219.08875 |

| [M+CH₃COO]⁻ | 233.10440 |

| [M]⁺ | 174.09000 |

| [M]⁻ | 174.09110 |

| Data sourced from PubChemLite. mzcloud.org |

Thermal Analysis Techniques (TGA, DSC) for Phase Behavior Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase transitions of a material as a function of temperature. TGA measures changes in mass with temperature, indicating decomposition or volatilization points. DSC measures the heat flow to or from a sample as it is heated or cooled, revealing information about melting points, glass transitions, and other phase changes.

Computational and Theoretical Investigations of 4 Phenyl 1h Imidazole 1,5 Diamine

Quantum Chemical Calculations (Density Functional Theory - DFT)

No published data is available for the geometry optimization, conformational analysis, frontier molecular orbital analysis, reactivity descriptors, Natural Bond Orbital (NBO) analysis, or Molecular Electrostatic Potential (MEP) mapping specifically for 4-phenyl-1H-imidazole-1,5-diamine.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

No published data is available regarding molecular dynamics simulations to study the dynamic behavior of this compound.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as a derivative of 4-phenyl-1H-imidazole, might interact with a biological target, typically a protein.

Computational studies have been employed to predict the binding affinities and interaction modes of imidazole (B134444) derivatives with various biological targets. For instance, in the context of cancer research, molecular docking has been used to evaluate the interaction of imidazole compounds with protein tyrosine kinases, which are crucial in cell signaling pathways. One study on a 4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trichlorophenyl)-1H-imidazole derivative reported a binding score of -7.22 kcal/mol with the protein tyrosine kinase 3ERT. bibliotekanauki.pl This favorable binding energy is attributed to a combination of van der Waals forces and hydrogen bonding interactions. bibliotekanauki.pl

Similarly, docking studies on imidazole-pyrazole hybrids have been conducted to assess their binding affinity with targets like the Epidermal Growth Factor Receptor (EGFR). researchgate.net These studies help in identifying compounds with the potential for high binding affinity, guiding the synthesis of more potent molecules. researchgate.net The primary interactions observed in these docking simulations are often hydrogen bonds and hydrophobic interactions between the ligand and the active site of the protein.

A critical aspect of molecular docking is the identification of specific amino acid residues within the protein's binding site that are crucial for ligand interaction. For derivatives of 4-phenylimidazole (B135205), docking studies have revealed key interactions with various enzymes. In the case of indoleamine 2,3-dioxygenase (IDO), an enzyme targeted for cancer therapy, computational docking of 4-phenyl-imidazole (4-PI) analogs has been instrumental. nih.gov These studies aimed to understand interactions at the active site entrance, within the active site, and with the heme iron. nih.gov For instance, the crystal structure of 4-PI with IDO showed that a CHES buffer molecule's alkyl portion forms hydrophobic interactions with residues F163 and F226 at the active site entrance. nih.gov

Further investigations into human primary amine oxidase AOC3 (also known as VAP-1) identified two imidazole binding sites. nih.gov One imidazole molecule was found to be hydrogen-bonded to the topaquinone (B1675334) (TPQ) cofactor, while a second was bound by Tyr394 and Thr212 in the substrate channel. nih.gov Mutational studies on residues Met211 and Leu469 demonstrated their key role in substrate specificity. nih.gov In another study focusing on the A2A adenosine (B11128) receptor for asthma treatment, docking analysis of thioimidazole-4-one derivatives identified interactions with a host of amino acid residues including ASN253, HIS278, ALA81, LYS153, GLU169, MET279, MET270, PHE168, LEU249, SER67, LEU167, and ILE274 through hydrogen bonds and other short contacts. ajchem-a.com

Table 1: Key Amino Acid Residues in Binding Sites of Imidazole Derivatives

| Biological Target | Imidazole Derivative | Key Interacting Amino Acid Residues | Type of Interaction |

| Indoleamine 2,3-dioxygenase (IDO) | 4-phenyl-imidazole (4-PI) analogs | F163, F226 | Hydrophobic |

| Human primary amine oxidase AOC3 | Imidazole | Tyr394, Thr212 | Hydrogen Bonding |

| A2A adenosine receptor | Thioimidazole-4-one derivatives | ASN253, HIS278, ALA81, LYS153, GLU169, MET279, MET270, PHE168, LEU249, SER67, LEU167, ILE274 | Hydrogen Bonding, Short Contacts |

The insights gained from molecular docking and interaction modeling directly inform structure-based ligand design and optimization. By understanding the key interactions between a ligand and its target, medicinal chemists can rationally design new molecules with improved binding affinity and selectivity. For example, in the development of IDO inhibitors, computational docking guided the systematic study of 4-phenyl-imidazole derivatives. nih.gov This led to the synthesis of analogs with substitutions at various positions of the imidazole ring to better occupy the active site. nih.gov

Similarly, the identification of key residues in the binding sites of other targets allows for the design of ligands that can form stronger or more specific interactions. This iterative process of computational prediction, chemical synthesis, and biological evaluation is a cornerstone of modern drug discovery and materials science.

Prediction of Electronic and Optical Properties (e.g., Nonlinear Optical (NLO) Properties)

Theoretical calculations are powerful tools for predicting the electronic and optical properties of molecules like this compound. These studies often employ methods like Density Functional Theory (DFT) to understand the electronic structure and predict properties such as nonlinear optical (NLO) behavior.

Research on a related compound, 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, demonstrated the use of theoretical investigations to predict its NLO properties. nih.gov Calculations using the B3LYP functional with a 6-31+G(d,p) basis set revealed a low HOMO-LUMO energy gap, a high total dipole moment, and significant hyperpolarizabilities, all of which are indicators of potential NLO activity. nih.gov The negative sign of the nonlinear refractive index (n2) obtained from these studies indicated a self-defocusing nonlinearity. nih.gov Such theoretical predictions are valuable for identifying materials with potential applications in optical devices.

Theoretical investigations into 4-(4-substituted phenyl)-1,2,5-selenadiazole derivatives have also shown how substituents can impact electronic properties. researchgate.net These studies, using semi-empirical PM3 and DFT methods, found that electron-donating groups can enhance molecular softness and reduce the HOMO-LUMO energy gap, thereby increasing chemical reactivity. researchgate.net

Theoretical Studies on Reaction Mechanisms and Regioselectivity

Computational chemistry provides deep insights into the mechanisms and regioselectivity of chemical reactions involving imidazole derivatives. For instance, theoretical studies have been used to investigate the reactivity encountered during the alkylation of 4,5-diphenylimidazole-2-thione. researchgate.net Such studies can elucidate the preferred reaction pathways and help in optimizing reaction conditions to achieve desired products.

The regioselective synthesis of substituted imidazoles is another area where theoretical studies have proven beneficial. For example, in the alkylation of 4- and 5-nitroimidazoles, computational studies can be carried out in parallel with experimental work to understand the factors governing the regioselectivity of the reaction. derpharmachemica.com These studies can help explain why alkylation occurs at a specific nitrogen atom in the imidazole ring, considering factors like steric hindrance and electronic effects. derpharmachemica.com For example, the alkylation of 2-methyl-5-nitro-1H-imidazole shows regioselectivity for the N1 position. researchgate.net

Mechanistic Investigations of Biological Interactions and Target Identification

Enzyme Inhibition Mechanisms by 4-phenyl-1H-imidazole-1,5-diamine and its Derivatives

The 4-phenyl-1H-imidazole scaffold serves as a foundational structure for a variety of derivatives that exhibit significant interactions with several key biological enzymes. The mechanisms of these interactions are a subject of ongoing research, revealing insights into how these compounds can modulate enzymatic activity, leading to potential therapeutic applications.

Indoleamine 2,3-dioxygenase (IDO) has been identified as a critical therapeutic target for conditions characterized by pathological immune suppression, such as cancer. nih.gov The enzyme plays a central role in immune escape mechanisms. f1000research.com Derivatives of 4-phenyl-imidazole (4-PI) have been systematically studied as IDO inhibitors. nih.gov

Spectroscopic studies have shown that 4-PI binds directly to the heme iron within the active site of the IDO enzyme. nih.gov A notable aspect of this interaction is the preferential binding to the inactive ferric (Fe³⁺) form of the enzyme over the active ferrous (Fe²⁺) form; 4-phenylimidazole (B135205) has a 40-fold higher affinity for the ferric state. acs.org This preference suggests that the compound may inhibit IDO by preventing its necessary reductive activation, which results in what is observed as noncompetitive inhibition kinetics. nih.govacs.org

Computational docking and crystal structure analysis have provided further details on the binding mode. The imidazole (B134444) ring and its substituents can interact with several key amino acid residues at the active site. Specific interactions have been noted with residues such as F163, F226, C129, and S167. nih.gov Molecular modeling studies also suggest that derivatives can show strong affinities with active site residues like SER263. f1000research.com The development of potent inhibitors has focused on exploiting these interactions within the active site and at its entrance. nih.gov The imidazole core of fused imidazole derivatives, such as NLG-919, is crucial for coordinating with the iron center of the heme group. nih.gov

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for the replication of the SARS-CoV-2 virus, making it a prime target for antiviral drug development. researchgate.netnih.govnih.gov Diphenyl-1H-imidazole derivatives have been designed and synthesized as potential inhibitors of this cysteine protease. researchgate.netresearchgate.net

The mechanism of inhibition involves the binding of these imidazole compounds to the active site of the 3CLpro enzyme. researchgate.net The active site of 3CLpro is composed of several subsites, including the hydrophobic S2 subsite made up of residues like His41, Met49, Tyr54, Met165, and Asp187, and the S1 subsite. researchgate.net The inhibitory action of these compounds can disrupt the catalytic dyad of Cys-His, which is fundamental to the enzyme's function in the viral life cycle. nih.gov

Screening of various 2,4-diphenyl-1H-imidazole derivatives has demonstrated significant inhibition of the 3CLpro enzyme. researchgate.netresearchgate.net Several compounds exhibited promising antiviral activity against both the ancestral Wuhan strain and the Delta variant of SARS-CoV-2. researchgate.netresearchgate.net The inhibitory potency of these compounds, measured by their IC50 values, correlates well with their observed antiviral activity. researchgate.netresearchgate.net

Below is a table detailing the inhibitory activity of select diphenyl-1H-imidazole derivatives against the SARS-CoV-2 3CLpro enzyme and different viral strains. researchgate.netresearchgate.net

| Compound Name | 3CLpro Inhibition IC50 (µM) | Antiviral IC50 (Wuhan Strain, µM) | Antiviral IC50 (Delta Variant, µM) |

| 4-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole (9) | 5.1 | 7.7 | 7.4 |

| 4-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole (10) | 10.9 | 12.6 | 13.8 |

| 4-(4-(2,4-dichlorophenyl)-1H-imidazol-2-yl)benzene-1,2-diol (14) | 7.3 | 11.8 | 12.1 |

Data sourced from studies on diphenyl-1H-imidazole analogs targeting the MPro/3CLpro enzyme of SARS-CoV-2. researchgate.netresearchgate.net

Inosine 5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine nucleotides. nih.govtandfonline.com This role makes it a target for developing novel antimicrobial, antiviral, and anticancer agents. nih.govtandfonline.com While specific studies on this compound are limited, research into related heteroaryl analogues provides insight into potential mechanisms of action.

Kinetic studies on other heteroaryl inhibitors of bacterial IMPDH have revealed a noncompetitive mode of inhibition with respect to the enzyme's substrates. nih.gov Ligand docking simulations suggest that these molecules bind at the interface of the NAD⁺ and IMP binding sites on the enzyme, rather than directly competing with the natural substrates. nih.gov Imidazole derivatives have been noted for their mechanism of action involving IMPDH inhibition, demonstrating non-toxic effects on human cells while inhibiting viral replication and tumor cell lines. tandfonline.com

The imidazole core is a significant medicinal scaffold due to its ability to bind with various enzymes and receptors in biological systems, making it a valuable structure in the search for anticancer agents. nih.gov The primary and most studied mechanism by which 4-phenyl-imidazole derivatives inhibit cancer cell proliferation is through the inhibition of Indoleamine 2,3-dioxygenase (IDO). nih.gov As detailed previously, IDO is an immunomodulatory enzyme that contributes to the immune escape of tumors by creating a tolerogenic microenvironment. nih.gov By inhibiting IDO, these compounds can help restore the immune system's ability to mount an effective anti-tumor response. nih.gov

Beyond IDO, imidazole derivatives have been investigated for their effects on the growth and migration of various cancer cell lines, including breast, prostate, and brain cancers. nih.gov The mechanism of action for these broader applications involves the interaction of the imidazole compound with specific molecular targets, where they can form hydrogen bonds and hydrophobic interactions.

The enzymatic inhibition by this compound and its derivatives directly impacts key biochemical pathways.

Kynurenine Pathway: The most significant pathway modulated is the kynurenine pathway of tryptophan metabolism. IDO is the first and rate-limiting enzyme in this pathway outside the liver. nih.gov By inhibiting IDO, these compounds prevent the conversion of the essential amino acid tryptophan into kynurenine. nih.gov This action counters the depletion of tryptophan in the local microenvironment, which is crucial for T-lymphocyte function, and prevents the accumulation of tryptophan catabolites that can induce T-cell apoptosis. drugbank.com This ultimately disrupts a key mechanism of tumor-induced immune suppression. nih.gov

Viral Polyprotein Processing: In the context of SARS-CoV-2, the targeted inhibition of the 3CLpro enzyme disrupts the viral replication cycle. nih.gov This protease is responsible for cleaving viral polyproteins into functional non-structural proteins. mdpi.com By blocking the active site of 3CLpro, imidazole derivatives prevent this essential processing step, thereby halting the formation of new viral particles. researchgate.net

Receptor Binding and Modulation Studies

The imidazole core is recognized for its electron-rich characteristics, which allow it to freely bind not only to enzymes but also to various protein receptors within biological systems. nih.gov However, the current body of scientific literature on this compound and its direct derivatives is predominantly focused on their mechanisms of enzyme inhibition. While the potential for these compounds to interact with and modulate cellular receptors exists, specific, detailed studies identifying receptor targets and elucidating the binding mechanisms for this class of compounds are not extensively documented in the available research.

Based on a comprehensive search of scientific literature and chemical databases, there is currently no available published research on the biological interactions, structure-activity relationships, or antimicrobial mechanisms of the specific compound This compound .

Public chemical compound databases confirm the existence of this molecule, but also indicate a lack of associated literature or patent data detailing its biological activities.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information for the specified outline sections:

Antimicrobial Mechanism of Action Studies

While research exists for other related compounds such as 2,4-diphenyl-1H-imidazoles, various benzimidazoles, and other imidazole derivatives regarding their interactions with CB1, GABA-A receptors, and their antimicrobial properties, this information is not applicable to This compound . Adhering to the strict instructions to focus solely on the requested compound, the article cannot be written.

Anti-proliferative Mechanistic Investigations (Excluding clinical trials)

A comprehensive review of scientific literature and research databases reveals a significant gap in the understanding of the anti-proliferative mechanisms of This compound . At present, there are no published studies detailing the specific biological interactions or target identifications related to the anti-cancer activity of this particular compound.

While the broader class of imidazole derivatives has been a subject of interest in oncology research for their potential anti-proliferative effects, specific data on this compound is not available. Investigations into the mechanisms of action, such as the induction of apoptosis, cell cycle arrest, or inhibition of specific signaling pathways, have not been reported for this compound. Consequently, there are no available data to construct tables detailing its effects on various cancer cell lines or to elaborate on its molecular targets.

Further research is required to elucidate the potential anti-proliferative properties and the underlying mechanisms of action of this compound. Such studies would be necessary to identify its cellular targets and to understand how it may interfere with cancer cell proliferation. Without these foundational scientific investigations, a detailed and accurate description of its anti-proliferative mechanistic profile cannot be provided.

Applications in Advanced Materials Science and Catalysis

Role as Chemical Precursors and Intermediates in Organic Synthesis

In organic synthesis, the true value of a compound often lies in its ability to serve as a foundational unit for constructing more complex molecular architectures. 4-phenyl-1H-imidazole-1,5-diamine is poised to be a significant precursor and intermediate, a role demonstrated by analogous compounds like 4,5-diphenyl-1H-imidazole-1,2-diamine.

This related compound is recognized as a valuable building block in organic synthesis, particularly as a precursor for complex, biologically active molecules and high-performance polymers such as polyimides, which are known for their exceptional thermal stability and mechanical strength. The synthesis of such imidazole (B134444) diamines can be achieved through methods like the cyclization of amido-nitriles using a nickel catalyst or via reactions in deep eutectic solvents.

Similarly, this compound can serve as a critical starting material. Its two amine groups offer reactive sites for a variety of chemical transformations, including substitution reactions. The general synthetic route to phenyl-imidazoles often involves the reaction of a bromoacetyl derivative with formamide (B127407) at high temperatures. nih.gov This versatility allows for the incorporation of the phenyl-imidazole scaffold into a wide array of larger molecules, making it a key intermediate in the synthesis of novel materials and compounds with tailored properties. chemscene.com For instance, its structure could be integrated into imidazole-core diamine hardeners for epoxy resins, enhancing properties like corrosion resistance. researchgate.net

Coordination Chemistry and Ligand Design

The nitrogen atoms within the imidazole ring and the external amine groups of this compound make it an excellent candidate for ligand design in coordination chemistry. Ligands are crucial components that bind to metal ions, forming complexes that can have a wide range of applications, especially in catalysis and materials science. mdpi.com

The ability of imidazole derivatives to form stable complexes with a variety of transition metals is well-documented. researchgate.netresearchgate.net The nitrogen atoms act as Lewis bases, donating electron pairs to coordinate with metal centers. In this compound, the presence of multiple nitrogen donor sites allows it to act as a bidentate or even a bridging ligand, binding to one or more metal ions simultaneously.

Studies on similar ligands, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, show that they can act as bidentate ligands, coordinating with metals like Ni(II), Cu(II), and Zn(II) to form tetrahedral or square planar complexes. nih.gov The resulting metal complexes often exhibit enhanced biological or catalytic activities compared to the free ligands, a phenomenon attributed to the principles of chelation which can alter the electronic properties of both the metal and the ligand. nih.gov It is anticipated that this compound would form stable complexes with various transition metals, creating catalysts suitable for a range of chemical transformations.

Table of Representative Metal Complexes with Imidazole-Based Ligands

| Metal Ion | Ligand | Proposed Geometry | Reference |

|---|---|---|---|

| Mn(II), Co(II), Ni(II), Cu(II) | Ethyl 4-((E)-(5-oxo-1-(((1E,2E)-3-phenylallylidene)amino)-2-thioxo-2,5-dihydro-1H-imidazol-4-yl)diazenyl)benzoate | Octahedral | researchgate.net |

| Cu(II), Ni(II), Co(II), Zn(II) | 2-(2-hydroxyphenyl)-4,5-diphenylimidazole | Not specified | researchgate.net |

| Ni(II), Zn(II), Cd(II), Sn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.gov |

This table is generated based on data from related imidazole and triazole compounds to illustrate the potential coordination chemistry.

Coordination polymers (CPs) are materials formed by the self-assembly of metal ions and organic ligands into extended one-, two-, or three-dimensional networks. mdpi.com The properties of these materials are highly dependent on the structure of the ligand and the coordination geometry of the metal ion.

Flexible bis-imidazole ligands, such as 1,4-bis(imidazol-1-ylmethyl)benzene (bix), have been extensively used to create a vast number of CPs with diverse and intriguing structures and functions. rsc.org The ability of the bix ligand to adopt various conformations allows for the construction of complex and functional frameworks. Given that this compound possesses two distinct points of coordination (the imidazole ring and the diamine moiety), it can act as a linker or node in the construction of CPs. By carefully selecting the metal ion and reaction conditions, it should be possible to direct the self-assembly process to form CPs with desired topologies and properties, such as porosity for gas storage or specific active sites for catalysis. mdpi.comresearchgate.net

Catalytic Activity of Imidazole-Based Scaffolds

The imidazole scaffold is a recurring motif in many natural and synthetic catalysts. Its ability to participate in hydrogen bonding and coordinate with metal centers makes it a versatile component in catalytic systems.

Catalysis, the process of accelerating a chemical reaction, can be broadly categorized as homogeneous (catalyst is in the same phase as the reactants) or heterogeneous (catalyst is in a different phase). chemscene.com Metal complexes derived from this compound hold promise in both arenas.

In homogeneous catalysis , soluble metal-imidazole complexes can be used to catalyze a variety of organic reactions. The phenyl group on the imidazole ring can be used to tune the solubility and steric properties of the catalyst, while the diamine functionality provides additional coordination sites that can influence the reactivity and selectivity of the metal center.

For heterogeneous catalysis , the imidazole-diamine ligand or its metal complex can be anchored to a solid support, such as silica (B1680970) or a polymer resin. This approach combines the high efficiency and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation of the catalyst from the reaction mixture and the potential for catalyst recycling. For example, imidazole core diamines have been used to create bio-silica reinforced composite coatings, demonstrating their utility in supported systems. researchgate.net

A particularly exciting application lies in the field of asymmetric catalysis, which focuses on the synthesis of a specific enantiomer (one of two mirror-image forms) of a chiral molecule. This is of paramount importance in the pharmaceutical industry, where often only one enantiomer is therapeutically active.

By starting with or creating a chiral version of this compound, it becomes possible to synthesize chiral catalysts. Chiral diamines are recognized as "privileged ligands" in asymmetric catalysis, capable of inducing high levels of enantioselectivity in a wide range of reactions. chemrxiv.org For example, the catalytic asymmetric N-allylation of vicinal diamines has been achieved with high enantiomeric excess using a chiral palladium catalyst. nih.gov

It is conceivable that a chiral derivative of this compound could be used as a ligand for a metal catalyst in reactions such as asymmetric additions to aldehydes or imines. researchgate.netnih.gov The rigid imidazole backbone combined with the chiral centers on the diamine portion could create a well-defined chiral pocket around the metal's active site, enabling precise stereochemical control over the reaction products. chemrxiv.org

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of imidazole (B134444) derivatives has seen a significant shift towards environmentally friendly methods. nih.govresearchgate.net Future research on 4-phenyl-1H-imidazole-1,5-diamine will likely prioritize the development of green and sustainable synthetic routes.

Key Future Research Directions:

Multi-Component Reactions (MCRs): MCRs are highly efficient for creating complex molecules like imidazoles in a single step, minimizing waste and reaction time. nih.gov Designing a one-pot synthesis for this compound from simple precursors would be a significant advancement.

Green Catalysts and Solvents: The use of biodegradable and non-toxic catalysts, such as lemon juice, has been reported for the synthesis of triaryl-imidazoles. researchgate.net Exploring similar biocatalysts or reusable catalysts like zeolites could offer an eco-friendly pathway to synthesize the target compound. nih.gov

Solvent-Free and Ultrasonic Approaches: Solvent-free reaction conditions and ultrasound irradiation are emerging as powerful techniques in green chemistry to enhance reaction rates and yields in imidazole synthesis. asianpubs.orgmdpi.com Applying these methods could lead to a more efficient and sustainable production of this compound.

A significant challenge will be the regioselective introduction of the two distinct amine groups at the N1 and C5 positions of the imidazole ring, which will require innovative synthetic strategies to achieve high yields and purity.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the relationship between the structure of this compound and its properties is crucial for its application. The integration of advanced analytical and computational methods will be instrumental in this endeavor.

Key Future Research Directions:

Advanced Spectroscopic Analysis: Techniques such as polarized IR spectroscopy have been used to study the hydrogen-bond networks in related 4-phenyl-1H-imidazole crystals. nih.gov Similar studies on this compound, complemented by Nuclear Magnetic Resonance (NMR) and X-ray diffraction, would provide detailed insights into its solid-state structure and intermolecular interactions. nih.goviucr.org

Computational Modeling (DFT): Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, reactivity, and reaction mechanisms of imidazole derivatives. researchgate.netmdpi.comdntb.gov.ua DFT calculations can predict the most reactive sites of this compound, its molecular electrostatic potential, and its behavior in chemical reactions, which is essential for designing its synthesis and predicting its function. iucr.orgmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the molecule, for instance, its interaction with biological targets or its role in the formation of polymers. nih.gov This can help in understanding the mechanism of action at a molecular level.

A primary challenge lies in correlating the theoretical predictions from computational models with experimental results to build a comprehensive and accurate understanding of the molecule's behavior.

Discovery and Characterization of Novel Biological Targets

The imidazole scaffold is a common feature in many pharmacologically active compounds, exhibiting a wide range of biological activities. researchgate.net This suggests that this compound could also possess therapeutic potential.

Key Future Research Directions:

Screening for Biological Activity: The compound should be screened against a variety of biological targets. Phenyl-imidazole derivatives have shown inhibitory activity against enzymes like indoleamine 2,3-dioxygenase (IDO), cyclooxygenases (COX-1 and COX-2), and microsomal enzymes, making these promising starting points. nih.govresearchgate.netnih.gov

Antimicrobial and Anticancer Evaluation: Given that numerous imidazole derivatives exhibit potent antimicrobial and anticancer properties, evaluating this compound against various bacterial, fungal, and cancer cell lines is a logical step. nih.govnih.gov Some tri-substituted imidazole derivatives have been investigated as inhibitors of the CD73 enzyme, which is a target in cancer therapy. benthamdirect.com

Molecular Docking Studies: Computational docking can be used to predict the binding affinity of this compound to the active sites of known biological targets, such as HIV-1 reverse transcriptase or protein tyrosine kinase. nih.govresearchgate.net This in silico approach can guide experimental studies and help in identifying the most promising therapeutic applications.

The main challenge will be to identify a specific biological target with high affinity and selectivity, which is a crucial step in the development of any new therapeutic agent.

Design of Next-Generation Functional Materials

The unique structure of this compound, with its aromatic phenyl group and two reactive amine groups, makes it an excellent building block for novel functional materials.

Key Future Research Directions:

Metal-Organic Frameworks (MOFs): Imidazole-based ligands are widely used in the construction of MOFs, which have applications in gas storage, catalysis, and sensing. nih.govrsc.orgacs.org The diamine functionality of the title compound could be utilized to create novel MOFs with unique topologies and properties, such as for the photoreduction of CO₂ or as fluorescent sensors. researchgate.netnih.gov

High-Performance Polymers: The diamine nature of this compound makes it a suitable monomer for the synthesis of high-performance polymers like polyimides. A related compound, 4,4'-(4,5-diphenyl-1H-imidazol-1,2-diyl)dianiline, has been used as a hardener for epoxy resins to create corrosion-resistant coatings. researchgate.net

Ionic Liquids and Dyes: Imidazole derivatives are precursors for ionic liquids and can be incorporated into dyes. mdpi.com The specific substitutions on this compound could lead to the development of new ionic liquids with tailored properties or functional dyes for various applications.

A key challenge in materials science will be to control the polymerization and assembly processes to create materials with desired and reproducible properties. The thermal and chemical stability of the resulting materials will also be a critical factor to investigate.

Q & A

Q. What are the common synthetic routes for preparing 4-phenyl-1H-imidazole-1,5-diamine and its derivatives?

The synthesis of 4-phenyl-1H-imidazole derivatives typically involves cyclization reactions using amidines or aldehydes. For example, base-promoted condensation of amidines with ketones can yield imidazole cores (e.g., 4,5-dihydro-1H-imidazol-5-ones) under transition-metal-free conditions . Substituents like phenyl groups are introduced via aromatic aldehydes in multicomponent reactions. Optimization of solvent (e.g., ethanol, DMF), temperature (80–120°C), and catalysts (e.g., NaHSO₃) is critical for yield enhancement .

Q. How can the purity and structural identity of this compound be verified experimentally?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR : Analyze proton environments (e.g., imidazole protons at δ 6.5–8.5 ppm) and coupling patterns .

- X-ray crystallography : Resolve molecular geometry using programs like SHELXL for refinement . For example, derivatives like 1-(3,5-dimethylphenyl)-2-(4-fluorophenyl)-1H-imidazole show planar imidazole rings with bond lengths of 1.32–1.38 Å (C–N) .

- Elemental analysis : Confirm stoichiometry (C, H, N content) within ±0.3% error .

Q. What intermolecular interactions influence the crystal packing of 4-phenyl-1H-imidazole derivatives?

Hydrogen bonding (N–H⋯N/O) and π-π stacking dominate packing. Graph set analysis (e.g., Etter’s rules) reveals motifs like R₂²(8) rings from N–H⋯N interactions . Tools like Mercury CSD can visualize voids and quantify packing similarity (e.g., centroid distances < 4.0 Å indicate π-stacking) .

Advanced Research Questions

Q. How can contradictory spectroscopic and crystallographic data for 4-phenyl-1H-imidazole derivatives be resolved?

Contradictions often arise from dynamic processes (e.g., tautomerism) or disorder in crystals. Strategies include:

- Variable-temperature NMR : Identify tautomeric equilibria (e.g., proton shifts between N1 and N3) .

- High-resolution X-ray data : Use synchrotron radiation to resolve disorder, refining occupancy parameters in SHELXL .

- DFT calculations : Compare experimental and computed NMR/IR spectra to validate dominant conformers .

Q. What strategies optimize the regioselectivity of substituent introduction in 4-phenyl-1H-imidazole synthesis?

Regioselectivity is controlled by:

- Electronic effects : Electron-withdrawing groups (e.g., –NO₂) direct electrophilic substitution to para positions .

- Catalytic systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation at C2/C4 positions .

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states for C5 functionalization .

Q. How can hydrogen-bonding networks in 4-phenyl-1H-imidazole crystals be engineered for material science applications?

Co-crystallization with complementary H-bond acceptors (e.g., carboxylic acids) enhances network dimensionality. For example:

- Co-formers : Use trimesic acid to create 3D frameworks via N–H⋯O interactions .

- Mercury CSD analysis : Screen Cambridge Structural Database (CSD) for supramolecular synthons (e.g., frequency of N–H⋯Cl motifs >50%) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.